trans-1,2-Dichlorocyclohexane
Overview
Description
trans-1,2-Dichlorocyclohexane: is an organic compound with the molecular formula C6H10Cl2 . It is a stereoisomer of 1,2-dichlorocyclohexane, where the two chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Trans-1,2-Dichlorocyclohexane is a chemical compound that primarily targets the respiratory system . It is a stereoisomer of dichlorocyclohexane, which means it shares the same molecular formula but differs in the spatial arrangement of atoms .
Mode of Action
It is known that it exists as a mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with its primary targets.
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiratory function
Pharmacokinetics
Its physical properties such as boiling point (193-194 °c), density (1164 g/mL at 25 °C), and refractive index (n20/D 14917) have been documented . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its primary target is the respiratory system , it may cause changes in respiratory function at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage class is listed as combustible liquids , suggesting that it should be stored away from heat sources to maintain stability. Furthermore, its efficacy and action could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexene. One common method involves the reaction of cyclohexene with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexane using chlorine gas. The reaction is conducted in a continuous flow reactor at elevated temperatures to ensure complete conversion of cyclohexane to the desired product. The crude product is then purified through fractional distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dichlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form cyclohexene derivatives.
Oxidation and Reduction Reactions: It can be oxidized to form cyclohexane-1,2-diol or reduced to form cyclohexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 1,2-dihydroxycyclohexane or 1,2-diaminocyclohexane.
Elimination: Formation of cyclohexene.
Oxidation: Formation of cyclohexane-1,2-diol.
Reduction: Formation of cyclohexane.
Scientific Research Applications
Chemistry: trans-1,2-Dichlorocyclohexane is used as a starting material in the synthesis of various organic compounds. It is also used in stereochemical studies to understand the behavior of disubstituted cyclohexanes .
Biology and Medicine: While not widely used in biological or medical applications, this compound can serve as a model compound in studies of halogenated hydrocarbons and their interactions with biological systems .
Industry: In industrial applications, this compound is used as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
cis-1,2-Dichlorocyclohexane: The cis isomer has both chlorine atoms on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.
1,3-Dichlorocyclohexane: This compound has chlorine atoms on the 1 and 3 positions of the cyclohexane ring, resulting in different stereochemistry and reactivity.
1,4-Dichlorocyclohexane: The chlorine atoms are positioned on the 1 and 4 positions, leading to unique chemical behavior.
Uniqueness of trans-1,2-Dichlorocyclohexane: The trans configuration of the chlorine atoms in this compound results in distinct stereochemical properties compared to its cis isomer and other dichlorocyclohexane derivatives. This unique stereochemistry influences its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-86-6 | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichlorocyclohexane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-dichlorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-1,2-dichlorocyclohexane?
A1: this compound has a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol.
Q2: What are the predominant conformations of this compound?
A2: this compound primarily exists in two chair conformations: diaxial (aa) and diequatorial (ee). [] The relative populations of these conformers are influenced by factors like temperature, solvent, and interactions with surrounding molecules. [, , ]
Q3: How does the presence of charge-balancing cations in zeolites affect the conformational equilibrium of this compound?
A3: Studies employing FT-Raman spectroscopy and molecular simulations reveal that the presence of charge-balancing cations, like Na+ in Na-Y zeolites, increases the population of the diequatorial (ee) conformer compared to pure this compound liquid. This shift is attributed to stronger interactions between the ee conformer and the extra-framework cations. []
Q4: How do solvents influence the conformational equilibrium of this compound?
A4: The conformational equilibrium between the aa and ee forms of this compound is sensitive to solvent polarity. Studies using Raman spectroscopy and molecular modeling have investigated the isomerization thermodynamics in various solvents. [, ] For instance, in diethyl ether, cohesive solvent interactions favor the more polar ee isomer, while cavity formation favors the less polar aa isomer. []
Q5: What is the impact of pressure on the isomerization of this compound?
A5: Pressure exhibits a distinct impact on the isomerization of this compound. Research indicates that elevated pressure favors the less polar diaxial (aa) conformation, contrasting with the behavior of 1,2-dichloroethane where pressure favors the more polar gauche isomer. []
Q6: Can π-π electron donor-acceptor interactions influence the sorption of aromatic compounds in soils?
A6: Research suggests that π-electron donor compounds, such as phenanthrene, exhibit increased sorption to soil organic matter with decreasing pH. This observation is attributed to enhanced π-π interactions between the donor compounds and protonated π-acceptor sites within the soil organic matter. Notably, this pH-dependent sorption behavior is not observed for non-π-donor compounds. [, ]
Q7: What analytical techniques are used to study this compound?
A7: Various techniques are employed to characterize and quantify this compound. These include gas chromatography/mass spectrometry (GC/MS), [] Fourier transform Raman spectroscopy, [] nuclear magnetic resonance (NMR) spectroscopy, [, ] dielectric spectroscopy, [] and electron diffraction. []
Q8: How can this compound form as an artifact during water analysis?
A8: this compound can arise as an artifact during the analysis of chlorinated water samples. This occurs due to the reaction of cyclohexene, often present as a preservative in methylene chloride, with chlorine during the extraction process. []
Q9: Are there any reported synthetic routes to this compound?
A9: Yes, this compound can be synthesized through the reaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminum chloride. [] Additionally, it can be obtained through the liquid-phase chlorination of cyclohexene using cupric chloride. []
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